molecular formula C14H17IO3 B1327873 Ethyl 6-(3-iodophenyl)-6-oxohexanoate CAS No. 898777-30-5

Ethyl 6-(3-iodophenyl)-6-oxohexanoate

Cat. No.: B1327873
CAS No.: 898777-30-5
M. Wt: 360.19 g/mol
InChI Key: QHWWEOONMAFMMC-UHFFFAOYSA-N
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Description

Ethyl 6-(3-iodophenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a 3-iodophenyl group, and a 6-oxohexanoate chain. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-(3-iodophenyl)-6-oxohexanoate typically involves the esterification of 6-(3-iodophenyl)-6-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: The iodine atom in the 3-iodophenyl group can be substituted with other nucleophiles such as amines, thiols, or halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or halide salts.

Major Products:

    Oxidation: Formation of 6-(3-iodophenyl)-6-oxohexanoic acid or 6-(3-iodophenyl)hexan-2-one.

    Reduction: Formation of 6-(3-iodophenyl)hexanol or 6-(3-iodophenyl)hexane.

    Substitution: Formation of 6-(3-aminophenyl)-6-oxohexanoate, 6-(3-thiophenyl)-6-oxohexanoate, or 6-(3-halophenyl)-6-oxohexanoate.

Scientific Research Applications

Ethyl 6-(3-iodophenyl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 6-(3-iodophenyl)-6-oxohexanoate involves its interaction with specific molecular targets. The iodine atom in the 3-iodophenyl group can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets.

Comparison with Similar Compounds

Ethyl 6-(3-iodophenyl)-6-oxohexanoate can be compared with similar compounds such as:

    Ethyl 6-(4-iodophenyl)-6-oxohexanoate: Similar structure but with the iodine atom at the 4-position.

    Ethyl 6-(3-bromophenyl)-6-oxohexanoate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 6-(3-chlorophenyl)-6-oxohexanoate: Similar structure but with a chlorine atom instead of iodine.

Uniqueness: The presence of the iodine atom in the 3-position of the phenyl ring makes this compound unique. Iodine is a larger halogen compared to bromine and chlorine, which can influence the compound’s reactivity and binding properties. This uniqueness can be exploited in the design of new molecules with specific biological or chemical properties.

Properties

IUPAC Name

ethyl 6-(3-iodophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IO3/c1-2-18-14(17)9-4-3-8-13(16)11-6-5-7-12(15)10-11/h5-7,10H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWWEOONMAFMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645713
Record name Ethyl 6-(3-iodophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-30-5
Record name Ethyl 6-(3-iodophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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